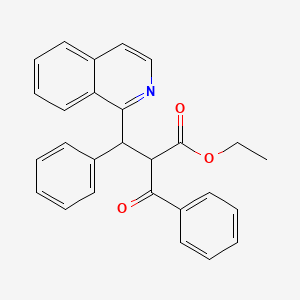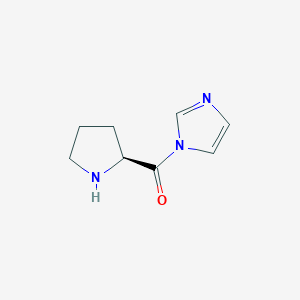
(S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone is a compound that features both an imidazole and a pyrrolidine ring. These heterocyclic structures are significant in medicinal chemistry due to their biological activity and ability to interact with various biological targets. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable molecule in both research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone typically involves the construction of the pyrrolidine and imidazole rings followed by their subsequent coupling. One common method involves the use of starting materials such as 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester and 1H-imidazole. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the rings .
Wissenschaftliche Forschungsanwendungen
(S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of (S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The pyrrolidine ring can interact with various proteins, influencing their activity and function. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidin-2-one: Another compound with a pyrrolidine ring, known for its biological activity.
Imidazo[1,2-a]pyridine: A compound with an imidazole ring, used in pharmaceutical applications.
Uniqueness
(S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone is unique due to the combination of both imidazole and pyrrolidine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to compounds with only one of these rings .
Eigenschaften
Molekularformel |
C8H11N3O |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
imidazol-1-yl-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C8H11N3O/c12-8(7-2-1-3-10-7)11-5-4-9-6-11/h4-7,10H,1-3H2/t7-/m0/s1 |
InChI-Schlüssel |
FOHFZPREFIPMBM-ZETCQYMHSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)N2C=CN=C2 |
Kanonische SMILES |
C1CC(NC1)C(=O)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


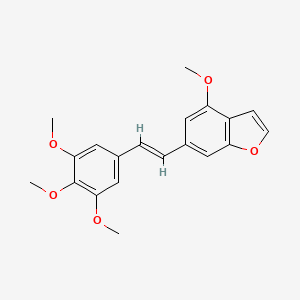

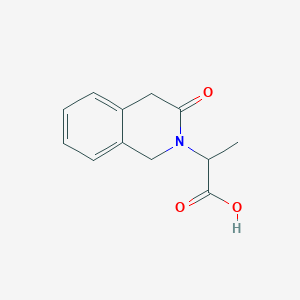
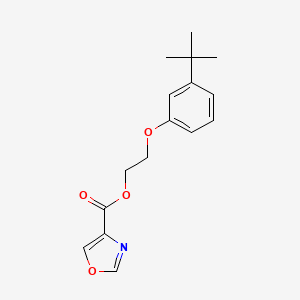
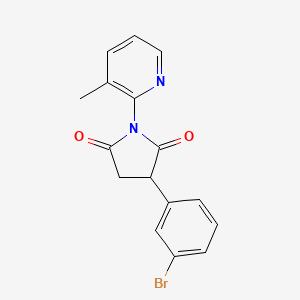
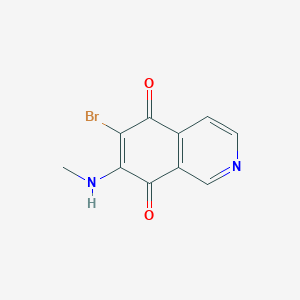
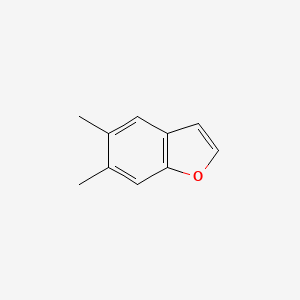
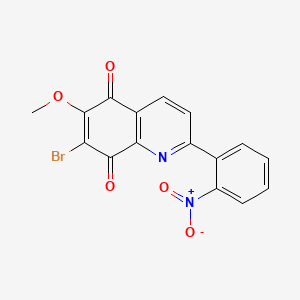
![2-Isopropylbenzo[d]oxazole](/img/structure/B12881142.png)
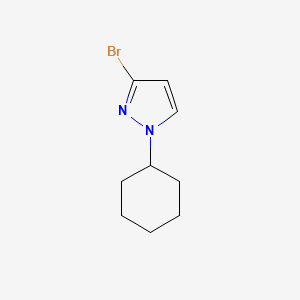

![5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12881155.png)
